2-(2,6-Dimethoxybenzoyl)oxazole

説明

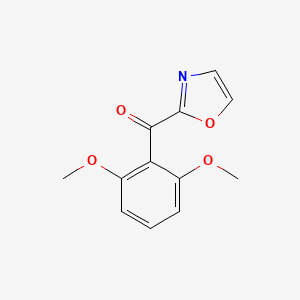

2-(2,6-Dimethoxybenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,6-dimethoxybenzoyl group attached to the oxazole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxybenzoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a reagent to achieve the cyclization at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .

Industrial Production Methods: Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation from the reaction mixture and high stability .

化学反応の分析

Types of Reactions: 2-(2,6-Dimethoxybenzoyl)oxazole can undergo various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Electrophilic substitution reactions on the benzoyl ring, facilitated by the presence of methoxy groups.

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr₂/DBU.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation Products: Oxazoles.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

2-(2,6-Dimethoxybenzoyl)oxazole has been studied for its potential anticancer properties. Research indicates that it inhibits tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism suggests its potential as a therapeutic agent in cancer treatment, particularly for tumors that are sensitive to microtubule-targeting agents .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of oxazole derivatives, including this compound, against β-amyloid-induced toxicity in neuronal cells. In vitro experiments demonstrated that this compound can significantly enhance cell viability and reduce apoptosis through modulation of signaling pathways such as Akt/GSK-3β/NF-κB . These findings indicate its potential application in treating neurodegenerative diseases like Alzheimer's disease.

1.3 Anti-inflammatory Properties

Oxazole derivatives exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes and other inflammatory mediators. The presence of the 2-(2,6-Dimethoxybenzoyl) moiety may enhance these properties, making it a candidate for developing anti-inflammatory drugs .

Synthetic Applications

2.1 Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various biologically active compounds and heterocycles due to its reactive oxazole ring, which can participate in nucleophilic substitutions and cycloaddition reactions .

2.2 Polymer Chemistry

In polymer chemistry, oxazoles are employed as monomers or additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties .

Material Science Applications

3.1 Photostability and UV Protection

Recent studies have explored the use of this compound as an organic filter for UV protection due to its ability to absorb UV radiation effectively. This property is particularly valuable in cosmetic formulations aimed at protecting skin from photoaging and damage caused by prolonged sun exposure .

3.2 Antioxidant Properties

The antioxidant activity of oxazole derivatives has been documented, suggesting that this compound could be utilized in formulations aimed at reducing oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

Case Studies

Case Study 1: Neuroprotective Effects on PC12 Cells

A study investigated the effects of various oxazole derivatives on β-amyloid-induced neurotoxicity in PC12 cells. The results showed that treatment with this compound significantly increased cell viability at low concentrations (1.25 - 5 μg/mL), demonstrating its potential as a neuroprotective agent .

Case Study 2: Anticancer Mechanism Exploration

Research focused on the mechanism by which this compound inhibits cancer cell proliferation revealed that it disrupts microtubule dynamics and induces apoptosis in sensitive cancer cell lines. This study underscores the compound's potential as a lead structure for developing new anticancer therapies.

作用機序

The mechanism of action of 2-(2,6-Dimethoxybenzoyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions. This binding can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Benzoxazole: Contains a benzene ring fused to an oxazole ring, known for its antimicrobial and anticancer activities.

Uniqueness: 2-(2,6-Dimethoxybenzoyl)oxazole is unique due to the presence of the 2,6-dimethoxybenzoyl group, which enhances its reactivity and biological activity compared to other oxazole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

生物活性

2-(2,6-Dimethoxybenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family, characterized by its unique 2,6-dimethoxybenzoyl group. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, and neuroprotective properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₁N₁O₄

- Canonical SMILES : COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2

- CAS Number : 898784-36-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets through non-covalent interactions. Key mechanisms include:

- Enzyme Inhibition : Oxazole derivatives can inhibit enzymes involved in cancer progression and microbial resistance.

- Receptor Binding : These compounds may bind to specific receptors, modulating signaling pathways relevant to neuroprotection and inflammation.

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various oxazole derivatives found that certain compounds demonstrated potent activity against human colorectal carcinoma (HCT116) cells. The compound's IC50 value was reported as 24.5 µM, which was comparable to standard drugs like 5-fluorouracil (IC50 = 29.2 µM) .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The results from disk diffusion assays indicate promising activity against both Gram-positive and Gram-negative bacteria. In comparison with standard antibiotics like ampicillin, the compound showed notable inhibition zones:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 15 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 18 |

This suggests that the compound may serve as a potential lead in developing new antibacterial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of oxazole derivatives against β-amyloid-induced toxicity in neuronal cells. For instance, compounds similar to this compound significantly increased cell viability in PC12 cells exposed to neurotoxic agents. Mechanistic studies revealed that these compounds modulate key signaling pathways involving Akt and NF-κB, reducing apoptosis and promoting cell survival .

Case Studies

- Anticancer Efficacy : A series of benzoxazole derivatives were synthesized and tested for anticancer activity. The presence of methoxy substituents was found to enhance the anticancer properties significantly. The study concluded that structural modifications could lead to more potent compounds .

- Antibacterial Screening : A comprehensive evaluation of various oxazole derivatives demonstrated their effectiveness against multiple bacterial strains using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics .

- Neuroprotection in Alzheimer’s Disease Models : In vitro studies showed that oxazole derivatives could protect neuronal cells from β-amyloid toxicity by inhibiting apoptotic pathways and enhancing cellular signaling mechanisms associated with neuroprotection .

特性

IUPAC Name |

(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWXFKOIRDUKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642118 | |

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-36-6 | |

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。